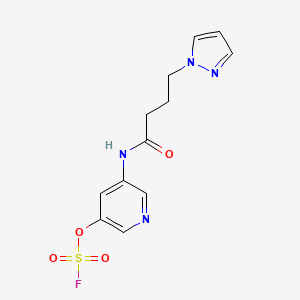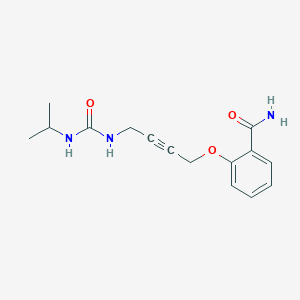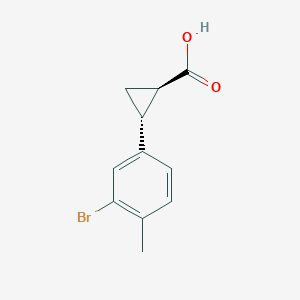![molecular formula C16H9F2N3S2 B2608261 2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile CAS No. 379255-64-8](/img/structure/B2608261.png)
2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s difficult to provide a detailed synthesis analysis1.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole and difluorophenyl groups are both aromatic, which could influence the compound’s reactivity1.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrile, benzothiazole, and difluorophenyl groups. Each of these groups can participate in different types of chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity, potentially making it more soluble in polar solvents1.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study by Al-Omran and El-Khair (2014) explored the synthesis of related benzothiazole compounds through carbon-sulfur bond cleavage reactions in a basic medium. This research demonstrates the potential for creating various derivatives of benzothiazole, which could include the compound (Al-Omran & El-Khair, 2014).
Antimicrobial Applications
Alsarahni et al. (2017) synthesized amino acetylenic and thiocarbonate derivatives of 2-mercapto-1,3-benthiazoles, aiming to discover potential antimicrobial agents. Their research indicates the possibility of using benzothiazole derivatives as effective antimicrobial compounds (Alsarahni et al., 2017).
Corrosion Inhibition
A study by Hu et al. (2016) focused on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. This application suggests the potential of benzothiazole-based compounds, like the one you're inquiring about, in industrial corrosion prevention (Hu et al., 2016).
Antitumor Properties
Bradshaw et al. (2002) researched the antitumor properties of 2-(4-aminophenyl)benzothiazoles, highlighting their potential in cancer treatment. This study suggests the relevance of benzothiazole derivatives in developing new anticancer drugs (Bradshaw et al., 2002).
Neuroprotective Activity
Jimonet et al. (1999) investigated derivatives of benzothiazoles for their "antiglutamate" activity, which could be relevant to neuroprotection and the treatment of neurological disorders (Jimonet et al., 1999).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information1.
Direcciones Futuras
The potential applications of this compound would depend on its properties. It could be of interest in various fields, such as pharmaceuticals or materials science, due to the presence of the benzothiazole, difluorophenyl, and nitrile groups1.
Propiedades
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,4-difluorophenyl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2N3S2/c17-9-5-6-12(11(18)7-9)20-15(22)10(8-19)16-21-13-3-1-2-4-14(13)23-16/h1-7,21H,(H,20,22)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWLMHYJPCFDTL-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=C(C=C(C=C3)F)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C(/C#N)\C(=S)NC3=C(C=C(C=C3)F)F)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2608181.png)

![(E)-N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2608187.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide](/img/structure/B2608188.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2608189.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2608192.png)

![2-Cyclopropyl-5-[(3,5-dimethylbenzyl)oxy]-1-benzofuran-3-carbaldehyde](/img/structure/B2608194.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2608200.png)